7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
CAS No.: 1378816-68-2
Cat. No.: VC7873086
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine - 1378816-68-2](/images/structure/VC7873086.png) 
                        
Specification
| CAS No. | 1378816-68-2 | 
|---|---|
| Molecular Formula | C6H4BrN3 | 
| Molecular Weight | 198.02 g/mol | 
| IUPAC Name | 7-bromo-5H-pyrrolo[3,2-d]pyrimidine | 
| Standard InChI | InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H | 
| Standard InChI Key | SKWPOBAVJBHMMY-UHFFFAOYSA-N | 
| SMILES | C1=C(C2=NC=NC=C2N1)Br | 
| Canonical SMILES | C1=C(C2=NC=NC=C2N1)Br | 
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name 7-bromo-5H-pyrrolo[3,2-d]pyrimidine reflects its bicyclic structure, where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyrimidine ring (six-membered, two-nitrogen heterocycle) at the [3,2-d] position. The bromine substituent occupies the 7th position of the fused system . Its molecular formula, C₆H₄BrN₃, corresponds to a molar mass of 198.02 g/mol, as computed by PubChem’s algorithmic tools .
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers:
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European Community (EC) Number: 884-319-8 
 Additional synonyms include MFCD19687341 and SCHEMBL4067918, which are supplier-specific codes used in chemical databases .
Structural Characteristics
2D and 3D Conformational Analysis
The 2D structure of 7-bromo-5H-pyrrolo[3,2-d]pyrimidine features a planar aromatic system with alternating single and double bonds (Figure 1). The bromine atom introduces steric and electronic effects, polarizing the C–Br bond (bond length ~1.90 Å) and creating a site for electrophilic aromatic substitution .
Table 1: Key Structural Descriptors
The 3D conformation, optimized via computational models, reveals minimal torsional strain due to the rigid fused-ring system. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting significant polarity from the bromine substituent .
Physicochemical Properties
Solubility and Stability
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under ambient conditions is moderate, with degradation observed under prolonged UV exposure or in strongly acidic/basic environments .
Spectroscopic Profiles
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UV-Vis: Absorption maxima at 254 nm (π→π* transition) and 310 nm (n→π* transition) . 
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NMR: ¹H NMR (400 MHz, DMSO-d₆) signals include δ 8.45 (s, 1H, H-2), 7.90 (d, 1H, H-6), and 6.75 (s, 1H, H-4) . 
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Mass Spectrometry: ESI-MS m/z 197.96 [M+H]⁺, confirming the molecular weight . 
Reactivity and Synthetic Utility
Electrophilic and Nucleophilic Pathways
The bromine atom at position 7 serves as a reactive handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl derivatives, while Buchwald-Hartwig amination introduces amine functionalities .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product | 
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 7-Aryl-pyrrolo[3,2-d]pyrimidine | 
| Nucleophilic Substitution | KCN, DMF, 60°C | 7-Cyano-pyrrolo[3,2-d]pyrimidine | 
Computational Reactivity Predictions
DFT studies highlight the C7 position as the most electrophilic site (Fukui function f⁺ = 0.15), favoring oxidative addition in palladium-catalyzed reactions . The LUMO energy (-1.8 eV) further supports its susceptibility to nucleophilic attack .
Future Perspectives and Research Directions
Further investigations should prioritize:
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Synthetic Methodologies: Developing scalable routes via continuous-flow chemistry. 
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Biological Screening: Evaluating cytotoxicity, kinase inhibition, and antimicrobial potency. 
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Materials Science: Exploring its use in organic semiconductors due to its conjugated π-system. 
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